3-Cyano-5-methoxybenzoic acid

Description

Molecular Architecture and Distinctive Structural Features within the Benzoic Acid Class

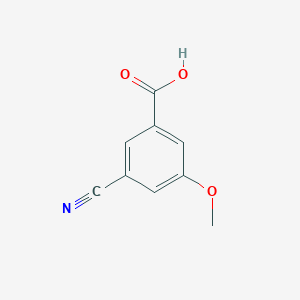

The structure of 3-Cyano-5-methoxybenzoic acid is defined by a benzene (B151609) ring substituted with a carboxyl group (-COOH), a cyano group (-C≡N) at position 3, and a methoxy (B1213986) group (-OCH₃) at position 5. uni.lufluorochem.co.uk This specific arrangement of functional groups imparts a distinct electronic character that differentiates it from benzoic acid and its other derivatives.

The cyano group is strongly electron-withdrawing, a property that significantly influences the acidity of the carboxylic acid. libretexts.org By pulling electron density away from the carboxyl group, it stabilizes the resulting carboxylate anion, thereby increasing the compound's acidity compared to unsubstituted benzoic acid. libretexts.orgquora.com In contrast, the methoxy group exhibits a dual electronic nature; it is electron-withdrawing inductively but electron-donating through resonance. This combination of substituents creates a unique electronic profile on the aromatic ring.

Below are the key physicochemical properties of this compound.

| Property | Value | Source(s) |

| IUPAC Name | This compound | uni.lu |

| CAS Number | 453566-61-5 | fluorochem.co.ukchemicalbook.com |

| Molecular Formula | C₉H₇NO₃ | uni.lufluorochem.co.uk |

| Molecular Weight | 177.16 g/mol | |

| SMILES | COC1=CC(=CC(=C1)C(=O)O)C#N | uni.lu |

| InChI Key | AVHOYXTVEGMNSG-UHFFFAOYSA-N | uni.lufluorochem.co.uk |

The impact of the electron-withdrawing cyano group on acidity is evident when comparing the pKa values of various cyanobenzoic acids to that of benzoic acid itself. A lower pKa value indicates a stronger acid.

| Compound | pKa Value | Acidity Relative to Benzoic Acid | Source(s) |

| o-Cyanobenzoic acid | 2.8 | Stronger | quora.com |

| m-Cyanobenzoic acid | 3.60 | Stronger | quora.com |

| p-Cyanobenzoic acid | 3.55 | Stronger | quora.com |

| Benzoic acid | 4.2 | - | quora.com |

Research Trajectories of Cyano- and Methoxy-Substituted Benzoic Acid Derivatives

The distinct functional groups on this compound place it at the intersection of several important research trajectories involving substituted benzoic acids. These derivatives are widely utilized as building blocks in organic synthesis and as subjects for fundamental chemical studies.

Research involving cyano-substituted benzoic acids often focuses on:

Catalysis: These compounds are explored as catalysts in organic reactions. For instance, a study on the synthesis of covalent organic frameworks (COFs) used a series of para-substituted benzoic acids, including 4-cyanobenzoic acid, as catalysts to control crystallite size. rsc.orgrsc.org The acidity of the catalyst was found to be a key factor in modulating the imine condensation equilibrium. rsc.org

Biochemical Interactions: The binding affinities of substituted benzoic acids to proteins such as bovine serum albumin have been investigated. Research has shown a correlation between the electronic properties of the substituents and the binding constants, highlighting the role of electron density in molecular recognition. nih.gov

Synthetic Intermediates: Due to their reactivity, cyano-substituted benzoic acids are valuable starting materials for creating more elaborate molecules.

Research trajectories for methoxy-substituted benzoic acids include:

C-H Activation: The influence of alkoxy groups on the regioselectivity of metal-catalyzed C-H activation is an active area of research. A study on rhodium-catalyzed reactions of methoxy-substituted benzoic acids demonstrated that the methoxy group directs the reaction through a combination of steric and weak non-covalent coordination effects. mdpi.com

Crystal Engineering: The methoxy group can participate in intermolecular interactions, such as C–H···O hydrogen bonds, which influence the packing of molecules in the solid state. The crystalline structures of various methoxy-benzoic acids are studied to understand these non-covalent interactions. conicet.gov.ar

Thermochemical Studies: The thermodynamic properties of methoxybenzoic acids have been systematically evaluated to provide fundamental data that helps in understanding their stability and reactivity. researchgate.net

This compound itself serves as a useful intermediate. For example, its derivative, 4-acetoxy-3-cyano-5-methoxybenzoic acid, is a precursor in the synthesis of 3,4-Dihydroxy-5-cyanobenzoic acid. prepchem.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-cyano-5-methoxybenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO3/c1-13-8-3-6(5-10)2-7(4-8)9(11)12/h2-4H,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVHOYXTVEGMNSG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)C(=O)O)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

De Novo Synthesis of 3-Cyano-5-methoxybenzoic Acid and its Precursors

The construction of the this compound scaffold relies on carefully planned multi-step sequences and regioselective reactions to ensure the correct placement of the cyano, methoxy (B1213986), and carboxylic acid functionalities on the benzene (B151609) ring.

The de novo synthesis of this compound is not typically achieved in a single step but rather through a linear sequence of reactions starting from simpler, commercially available materials. These sequences are designed to introduce and modify functional groups in a controlled manner. One common strategy involves the modification of a pre-existing substituted toluene or aniline.

For instance, a plausible synthetic route could begin with a compound like 3-methoxy-5-methylaniline. The amino group can be converted into a cyano group through a Sandmeyer reaction, which involves diazotization with nitrous acid followed by treatment with a cyanide salt, such as copper(I) cyanide. The resulting 3-methoxy-5-methylbenzonitrile can then be subjected to oxidation of the methyl group to yield the final carboxylic acid. Vigorous oxidizing agents like potassium permanganate or chromic acid are effective for this transformation.

An alternative approach could start from 3-methoxy-5-bromobenzoic acid. The bromo substituent can be converted to a cyano group through transition-metal-catalyzed cyanation reactions, often employing palladium or copper catalysts with a cyanide source.

The table below outlines a representative multi-step synthesis.

| Step | Starting Material | Reagents | Intermediate/Product | Reaction Type |

| 1 | 3-Amino-5-methylphenol | Dimethyl sulfate, Base | 3-Methoxy-5-methylaniline | Williamson Ether Synthesis |

| 2 | 3-Methoxy-5-methylaniline | NaNO₂, HCl; then CuCN | 3-Methoxy-5-methylbenzonitrile | Sandmeyer Reaction |

| 3 | 3-Methoxy-5-methylbenzonitrile | KMnO₄, H₂O, heat | This compound | Oxidation |

The precise arrangement of substituents on the aromatic ring of this compound is critical and is achieved through regioselective functionalization. The strategy hinges on the directing effects of the substituents present on the ring during electrophilic or nucleophilic aromatic substitution reactions.

In the synthesis of precursors, the inherent directing properties of functional groups are exploited. For example, starting with m-anisic acid (3-methoxybenzoic acid), an electrophilic substitution reaction like nitration would be directed by both the methoxy group (ortho, para-directing) and the carboxylic acid group (meta-directing). This would lead to substitution at the 2, 4, and 6 positions. To achieve the desired 3,5-substitution pattern, it is often more effective to start with a molecule that already has the correct substitution pattern, such as 3,5-dihydroxybenzoic acid, and then selectively modify the functional groups.

Derivatization and Chemical Modification of this compound

Once synthesized, this compound serves as a versatile building block for further chemical modification. Its three distinct functional groups—carboxylic acid, cyano, and methoxy—can be targeted for various transformations.

The carboxylic acid moiety is readily converted into esters and amides, which are common derivatives in medicinal chemistry and materials science.

Esterification: This can be accomplished through several methods. The classic Fischer esterification involves reacting the carboxylic acid with an alcohol under acidic catalysis, a reversible process that often requires the removal of water to drive the reaction to completion learncbse.intruman.edu. More advanced techniques provide milder conditions and higher yields. The Mitsunobu reaction, for example, allows for the esterification of benzoic acids with phenols using reagents like triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD) researchgate.net.

Amidation: The formation of an amide bond typically requires activation of the carboxylic acid. This can be done by converting it to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride reacts readily with a primary or secondary amine to form the corresponding amide. Alternatively, direct amidation can be achieved using coupling agents (e.g., DCC, EDC) or catalyzed by substances like niobium(V) oxide (Nb₂O₅), which acts as a reusable Lewis acid catalyst researchgate.net.

| Reaction | Reagents | Product Type |

| Fischer Esterification | Alcohol (e.g., CH₃OH), H₂SO₄ | Methyl Ester |

| Mitsunobu Reaction | Phenol, PPh₃, DEAD/DIAD | Phenyl Ester researchgate.net |

| Amidation (via Acyl Chloride) | 1. SOCl₂ 2. Amine (e.g., RNH₂) | N-substituted Amide |

| Catalytic Amidation | Amine, Nb₂O₅ catalyst | N-substituted Amide researchgate.net |

Further substitution on the aromatic ring of this compound is governed by the combined directing effects of the existing substituents. The methoxy group is an activating, ortho-, para-director, while the cyano and carboxyl groups are deactivating, meta-directors. This creates a complex electronic environment.

The positions available for electrophilic substitution are C2, C4, and C6.

C4 and C6: These positions are ortho to the activating methoxy group and meta to both deactivating groups. Electrophilic attack is therefore most likely to occur at these positions.

C2: This position is ortho to the activating methoxy group but also ortho to the deactivating carboxyl group, making it sterically hindered and electronically less favored than C4 and C6.

Therefore, an electrophilic halogenation reaction, such as bromination with Br₂ and a Lewis acid catalyst, would be expected to yield a mixture of 4-bromo- and 6-bromo-3-cyano-5-methoxybenzoic acid as the major products.

The cyano group (a nitrile) is a versatile functional group that can undergo several important transformations ebsco.com.

Hydrolysis: The nitrile can be hydrolyzed to a carboxylic acid under either strong acidic or basic conditions. chemistrysteps.com This reaction proceeds through an amide intermediate. Complete hydrolysis of the cyano group in this compound would result in the formation of 5-methoxyisophthalic acid (a benzene-1,3-dicarboxylic acid derivative).

Reduction: The nitrile group can be reduced to a primary amine (-CH₂NH₂). A powerful reducing agent such as lithium aluminum hydride (LiAlH₄) is typically used for this transformation. chemistrysteps.com This reaction converts this compound into 3-(aminomethyl)-5-methoxybenzoic acid.

Reaction with Organometallic Reagents: Grignard reagents or organolithium compounds can add to the electrophilic carbon of the nitrile to form an imine intermediate, which is then hydrolyzed to a ketone upon aqueous workup.

| Transformation | Reagents | Product Functional Group |

| Hydrolysis | H₃O⁺ or OH⁻, heat | Carboxylic Acid ebsco.comchemistrysteps.com |

| Reduction | LiAlH₄, then H₂O | Primary Amine (-CH₂NH₂) chemistrysteps.com |

| Addition/Hydrolysis | 1. Grignard Reagent (R-MgBr) 2. H₃O⁺ | Ketone |

Modifications of the Methoxy Group

The methoxy group of this compound is a key functional group that can be modified to produce a variety of derivatives with different electronic and steric properties. The primary modifications involve the cleavage of the methyl ether to yield the corresponding phenol, which can then be further functionalized.

O-Demethylation:

The conversion of the methoxy group to a hydroxyl group is a common transformation. This can be achieved using various reagents, with boron tribromide (BBr₃) and hydrobromic acid (HBr) being particularly effective.

Boron Tribromide (BBr₃): This powerful Lewis acid readily cleaves aryl methyl ethers. The reaction typically proceeds by the formation of a complex between the Lewis acidic boron and the ether oxygen, followed by nucleophilic attack of the bromide ion on the methyl group. The reaction is usually performed in an inert solvent like dichloromethane (DCM) at low temperatures, followed by a gradual warm-up to room temperature. Subsequent hydrolysis of the resulting borate ester yields the desired phenol, 3-cyano-5-hydroxybenzoic acid. chem-station.commdma.chcommonorganicchemistry.com

Hydrobromic Acid (HBr): Concentrated hydrobromic acid is another effective reagent for the cleavage of aryl methyl ethers. The reaction is typically carried out at elevated temperatures and involves the protonation of the ether oxygen, followed by an Sₙ2 attack by the bromide ion on the methyl group.

| Reagent | Typical Conditions | Product |

| Boron Tribromide (BBr₃) | Dichloromethane (DCM), -78°C to room temperature | 3-Cyano-5-hydroxybenzoic acid |

| Hydrobromic Acid (HBr) | Acetic acid, reflux | 3-Cyano-5-hydroxybenzoic acid |

Etherification:

Once the hydroxyl group is unmasked via demethylation, it can be further functionalized through etherification reactions, such as the Williamson ether synthesis. This reaction involves the deprotonation of the phenol to form a phenoxide, which then acts as a nucleophile to displace a halide from an alkyl halide, forming a new ether linkage. masterorganicchemistry.comwikipedia.orgkhanacademy.org To perform this on 3-cyano-5-hydroxybenzoic acid, the carboxylic acid group would typically be protected first, for instance, as a methyl ester (methyl 3-cyano-5-hydroxybenzoate), to prevent interference from the acidic proton. The phenoxide is generated using a suitable base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), and then reacted with an alkyl halide (e.g., ethyl iodide, benzyl bromide) to yield the corresponding ether derivative.

| Reactants | Base | Alkyl Halide | Product |

| Methyl 3-cyano-5-hydroxybenzoate, Alkyl Halide | NaH, K₂CO₃ | e.g., CH₃CH₂I | Methyl 3-cyano-5-alkoxybenzoate |

This compound as a Synthon in Heterocyclic Synthesis

This compound and its derivatives are versatile building blocks for the synthesis of various heterocyclic compounds, owing to the presence of multiple reactive functional groups.

Construction of Nitrogen-Containing Heterocycles (e.g., Pyrazoles, Pyrroles)

Pyrazoles:

The synthesis of pyrazole derivatives can be achieved by utilizing the carboxylic acid and cyano functionalities of the parent molecule. A common strategy involves the conversion of the carboxylic acid to a more reactive species, such as an acyl chloride or an ester, which can then be reacted with hydrazine or its derivatives.

For instance, this compound can be converted to its corresponding acyl chloride, which upon reaction with hydrazine, would likely undergo cyclization to form a pyrazolone ring. The cyano group can also participate in the cyclization under certain conditions. A plausible synthetic route involves the initial reaction of a β-ketoester derived from this compound with hydrazine.

| Starting Material Derivative | Reagent | Heterocycle Formed |

| 3-Cyano-5-methoxybenzoyl hydrazine | Diketone/β-ketoester | Substituted Pyrazole |

| Ester of this compound | Hydrazine | Pyrazolone derivative |

Pyrroles:

The synthesis of pyrrole rings often requires the presence of amino and carbonyl functionalities. The Paal-Knorr synthesis is a classical method for pyrrole formation from a 1,4-dicarbonyl compound and a primary amine or ammonia. wikipedia.orgrgmcet.edu.inorganic-chemistry.orgchempedia.infoorganic-chemistry.org To utilize this compound for pyrrole synthesis, the existing functional groups would need to be transformed into the necessary precursors. For example, the cyano group could be reduced to an aminomethyl group, and the methoxy and carboxylic acid groups could be modified to generate a 1,4-dicarbonyl system.

A hypothetical pathway could involve the conversion of the benzoic acid to a derivative containing a 1,4-dicarbonyl moiety, followed by reaction with an amine.

| Precursor from this compound | Reaction Type | Heterocycle Formed |

| 1,4-Dicarbonyl derivative | Paal-Knorr Synthesis | Substituted Pyrrole |

Formation of Oxygen-Containing Heterocycles (e.g., Chromenes)

This compound, after demethylation to 3-cyano-5-hydroxybenzoic acid, serves as a valuable precursor for the synthesis of chromene derivatives. Chromenes are typically synthesized through a three-component reaction involving a phenol, an aldehyde, and a compound with an active methylene group, such as malononitrile. nih.govmdpi.commdpi.comresearchgate.net

In this context, 3-cyano-5-hydroxybenzoic acid (or its ester) would act as the phenolic component. The reaction with an aromatic aldehyde and malononitrile, often catalyzed by a base like piperidine or potassium carbonate, would lead to the formation of a 2-amino-3-cyano-4H-chromene derivative. The reaction proceeds via an initial Knoevenagel condensation between the aldehyde and malononitrile, followed by a Michael addition of the phenoxide ion and subsequent intramolecular cyclization.

| Phenolic Component (from parent compound) | Other Reactants | Catalyst | Product |

| 3-Cyano-5-hydroxybenzoic acid (or ester) | Aromatic aldehyde, Malononitrile | Piperidine | 2-Amino-3-cyano-4-aryl-4H-chromene derivative |

Elucidation of Reaction Mechanisms and Kinetic Studies in Synthesis

The synthetic transformations involving this compound are governed by well-established reaction mechanisms. Understanding these mechanisms and the kinetics of the reactions is crucial for optimizing reaction conditions and yields.

Reaction Mechanisms:

Thorpe-Ziegler Reaction: The intramolecular cyclization of dinitriles to form cyclic ketones after hydrolysis is known as the Thorpe-Ziegler reaction. synarchive.commdpi.comlscollege.ac.inyoutube.comwikipedia.org While this compound itself is not a dinitrile, derivatives containing a second nitrile group could undergo this type of cyclization. The mechanism involves the base-catalyzed deprotonation of an α-carbon to a nitrile, followed by nucleophilic attack on the second nitrile group to form a cyclic enamine, which can then be hydrolyzed.

Paal-Knorr Pyrrole Synthesis: The mechanism of the Paal-Knorr synthesis involves the formation of a hemiaminal by the attack of an amine on one of the carbonyl groups of a 1,4-dicarbonyl compound. This is followed by a second attack of the amine on the other carbonyl group to form a 2,5-dihydroxytetrahydropyrrole derivative, which then dehydrates to yield the aromatic pyrrole. wikipedia.orgrgmcet.edu.inorganic-chemistry.orgchempedia.infoorganic-chemistry.org

Kinetic Studies:

The rates of reactions involving this compound are influenced by various factors, including the electronic effects of the substituents on the benzene ring.

Influence of Substituents on Reactivity: The Hammett equation can be used to quantitatively describe the effect of substituents on the reaction rates and equilibrium constants of reactions involving benzene derivatives. The cyano group has a positive sigma (σ) value, indicating its electron-withdrawing nature, while the methoxy group has a negative σ value, indicating its electron-donating nature. These parameters can be used to predict the relative rates of various reactions involving derivatives of this compound.

| Reaction Type | Expected Effect of Cyano Group (Electron-Withdrawing) | Expected Effect of Methoxy Group (Electron-Donating) |

| Nucleophilic Acyl Substitution | Rate Acceleration | Rate Retardation |

| Electrophilic Aromatic Substitution | Deactivation of the ring, meta-directing | Activation of the ring, ortho,para-directing |

Advanced Spectroscopic and Crystallographic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of a compound. For 3-Cyano-5-methoxybenzoic acid, ¹H NMR and ¹³C NMR spectra would provide definitive evidence for its structural assignment.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons and the methoxy (B1213986) group protons. The chemical shifts (δ) of the aromatic protons would be influenced by the electron-withdrawing cyano and carboxylic acid groups, and the electron-donating methoxy group. Their splitting patterns (e.g., doublet, triplet, singlet) would reveal the coupling interactions between adjacent protons, confirming their positions on the benzene (B151609) ring. The methoxy group would appear as a sharp singlet, typically in the range of 3-4 ppm.

¹³C NMR: The carbon NMR spectrum would show separate resonances for each unique carbon atom in the molecule, including the carbons of the benzene ring, the carboxylic acid, the cyano group, and the methoxy group. The chemical shifts would provide information about the electronic environment of each carbon atom.

A thorough search of scientific databases did not yield published experimental ¹H or ¹³C NMR data for this compound.

Vibrational Spectroscopy (FT-IR, FT-Raman) for Molecular Fingerprinting

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy, provides a "molecular fingerprint" based on the vibrational modes of a molecule's functional groups.

FT-IR Spectroscopy: The FT-IR spectrum of this compound would be expected to exhibit characteristic absorption bands for the O-H stretch of the carboxylic acid (a broad band), the C=O stretch of the carboxylic acid, the C≡N stretch of the cyano group (typically a sharp, intense band), C-O stretches of the methoxy and carboxylic acid groups, and various C-H and C=C vibrations of the aromatic ring.

FT-Raman Spectroscopy: FT-Raman spectroscopy provides complementary information to FT-IR. The C≡N and the symmetric vibrations of the aromatic ring are often strong in the Raman spectrum.

Specific, experimentally determined FT-IR and FT-Raman peak tables for this compound are not available in the reviewed literature.

Electronic Absorption (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound would show absorption maxima (λmax) corresponding to π→π* transitions within the benzene ring, which is conjugated with the cyano and carboxylic acid groups. The position and intensity of these absorptions are influenced by the substituents on the aromatic ring. No experimental UV-Vis absorption data for this specific compound could be located.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound.

Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak (M⁺), corresponding to the mass of the intact molecule. Fragmentation patterns, resulting from the breakdown of the molecule in the mass spectrometer, would provide further structural information.

High-Resolution Mass Spectrometry (HRMS): HRMS would provide a highly accurate mass measurement of the molecular ion, allowing for the determination of the precise elemental formula (C₉H₇NO₃).

While predicted mass spectral data exists in databases like PubChem, experimentally determined mass spectrometry or high-resolution mass spectrometry data for this compound was not found in the conducted search.

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

Single Crystal X-ray Diffraction and Unit Cell Parameters

If a suitable single crystal of this compound could be grown, single-crystal X-ray diffraction analysis would provide detailed information about its crystal structure, including:

Unit Cell Parameters: The dimensions (a, b, c) and angles (α, β, γ) of the unit cell.

Space Group: The symmetry of the crystal lattice.

Atomic Coordinates: The precise position of every atom in the unit cell.

Bond Lengths and Angles: The exact distances and angles between atoms.

Intermolecular Interactions: Information on hydrogen bonding and other non-covalent interactions that dictate the crystal packing.

A search of crystallographic databases did not reveal any published single-crystal X-ray diffraction studies for this compound.

Powder X-ray Diffraction for Polymorphic Studies

Powder X-ray Diffraction (PXRD) is used to analyze the crystalline nature of a bulk sample. The resulting diffraction pattern is unique to a specific crystalline form (polymorph). PXRD is crucial for:

Phase Identification: Identifying the crystalline form of a synthesized batch.

Polymorphism Screening: Determining if a compound can exist in multiple crystalline forms, which can have different physical properties.

Purity Analysis: Detecting the presence of crystalline impurities.

No experimental powder X-ray diffraction patterns for this compound have been reported in the scientific literature.

Analysis of Intermolecular Interactions and Crystal Packing Motifs of this compound

A comprehensive analysis of the intermolecular interactions and crystal packing motifs for this compound cannot be provided at this time due to the absence of publicly available crystallographic data. Detailed experimental research, including single-crystal X-ray diffraction studies, is required to determine the precise three-dimensional arrangement of molecules in the solid state. Such studies would provide the necessary data to analyze hydrogen bonding, potential π-π stacking, and other non-covalent interactions, as well as to perform a Hirshfeld surface analysis.

Without experimental structural data, any discussion of intermolecular interactions would be purely speculative. The molecular structure of this compound, with its carboxylic acid, cyano, and methoxy functional groups, suggests the potential for a variety of intermolecular interactions that would influence its crystal packing.

Potential Intermolecular Interactions (Hypothetical):

Hydrogen Bonding: The carboxylic acid group is a strong hydrogen bond donor (the hydroxyl proton) and acceptor (the carbonyl oxygen). This would likely lead to the formation of strong O-H···O hydrogen bonds, a common feature in the crystal structures of carboxylic acids. These interactions could result in the formation of centrosymmetric dimers or extended chain motifs. The nitrogen atom of the cyano group and the oxygen atom of the methoxy group could also act as potential hydrogen bond acceptors.

Other Interactions: Dipole-dipole interactions involving the polar cyano and methoxy groups, as well as weaker C-H···O and C-H···N interactions, could also play a role in stabilizing the crystal structure.

Hirshfeld Surface Analysis:

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the behavior of molecules at the atomic level. For aromatic compounds like 3-cyano-5-methoxybenzoic acid, these calculations can elucidate the effects of substituent groups—in this case, the electron-withdrawing cyano group and the electron-donating methoxy (B1213986) group—on the geometry and electronic properties of the benzene (B151609) ring and the carboxylic acid functional group.

Density Functional Theory (DFT) for Electronic Structure and Molecular Geometry Optimization

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules. It is favored for its balance of accuracy and computational cost. Studies on substituted benzoic acids frequently employ DFT to optimize molecular geometry and analyze electronic structure.

For molecules like this compound, DFT calculations are used to determine key geometric parameters such as bond lengths and angles. For example, studies on 4-substituted benzoic acids using the B3LYP functional and 6-311++G(d,p) basis set have shown that electron-withdrawing groups like the cyano (-CN) group can influence the bond lengths within the carboxylic acid moiety and the aromatic ring. scispace.com The optimization of molecular geometry using DFT methods reveals preferred conformations and intramolecular interactions, with computed parameters generally showing good agreement with experimental crystallographic data. The choice of functional and basis set is critical for obtaining accurate results, and various combinations are often tested to validate the computational model. researchgate.net

Table 1: Common DFT Functionals and Basis Sets for Analyzing Substituted Benzoic Acids

| Methodology | Description | Typical Application |

| B3LYP Functional | A hybrid exchange-correlation functional that combines Hartree-Fock theory with DFT. It is known for its robust performance in predicting molecular geometries and vibrational frequencies. | Geometry optimization, electronic structure analysis, and prediction of spectroscopic data for a wide range of organic molecules. researchgate.net |

| CAM-B3LYP Functional | A long-range corrected hybrid functional designed to improve the prediction of charge-transfer excitations and properties of systems with significant non-covalent interactions. | Calculation of pKa values and analysis of reaction mechanisms where long-range interactions are crucial. |

| 6-311++G(d,p) Basis Set | A triple-zeta basis set that includes diffuse functions (++) on heavy and hydrogen atoms and polarization functions (d,p) on heavy and hydrogen atoms, respectively. | Provides a flexible description of the electron density, essential for accurately modeling systems with anions, hydrogen bonds, and subtle electronic effects. scispace.comresearchgate.net |

| SMD Solvation Model | A universal solvation model based on density that is used to calculate the energy of solvation. It is often used in conjunction with DFT calculations to simulate the behavior of molecules in solution. | Prediction of pKa values and modeling of solvent effects on reaction pathways and conformational equilibria. |

Ab Initio and Semi-Empirical Methodologies

Beyond DFT, other quantum chemical methods are also employed. Ab initio methods, which derive from first principles without experimental data, offer high accuracy but are computationally intensive. ucl.ac.uk Semi-empirical methods, in contrast, use parameters derived from experimental data to simplify calculations, making them faster but potentially less accurate for novel systems. ucl.ac.uk

In the study of substituted benzoic acids, semi-empirical methods like PM6 have been used to predict properties such as pKa values. These methods can provide reasonable accuracy, often comparable to more demanding ab initio calculations, especially when used with an isodesmic reaction approach. Such comparative studies help to validate the use of faster semi-empirical methods for high-throughput screening while relying on higher-level ab initio or DFT methods for more detailed analysis of specific systems.

Molecular Dynamics and Conformational Analysis

Molecular dynamics (MD) simulations and conformational analysis are used to explore the dynamic behavior and accessible conformations of a molecule over time. For a molecule with rotatable bonds, such as the methoxy and carboxylic acid groups in this compound, multiple conformers may exist with different energies.

Prediction of Spectroscopic Signatures and Molecular Properties

A significant application of computational chemistry is the prediction of spectroscopic data, which can aid in the interpretation of experimental spectra. DFT calculations can accurately predict vibrational frequencies (IR and Raman) and nuclear magnetic resonance (NMR) chemical shifts. sid.ir

For substituted benzoic acids, calculated vibrational frequencies, when appropriately scaled, show good agreement with experimental FT-IR and FT-Raman spectra. sid.ir This allows for the confident assignment of spectral bands to specific vibrational modes, such as the characteristic C≡N stretch of the cyano group or the O-H and C=O stretches of the carboxylic acid group. sid.ir Similarly, molecular properties like the acidity constant (pKa) can be predicted with high accuracy using DFT calculations combined with a suitable solvation model.

Table 2: Predicted Molecular Properties and Spectroscopic Data for Benzoic Acid Analogs

| Property | Computational Method | Finding for Analogous Compounds |

| Vibrational Frequencies | DFT (e.g., B3LYP/6-311++G(d,p)) | The C≡N stretching vibration in 4-cyanobenzoic acid is predicted and observed around 2240 cm⁻¹. sid.ir The red shift of the O-H bond stretch in benzoic acid dimers is a well-predicted feature of hydrogen bonding. researchgate.net |

| NMR Chemical Shifts | GIAO-DFT | The chemical shifts of ¹H and ¹³C nuclei can be calculated to aid in the structural elucidation of complex organic molecules. |

| Electronic Properties | DFT (HOMO-LUMO analysis) | The electron-withdrawing cyano group and electron-donating methoxy group significantly impact the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which govern reactivity. |

| Acidity (pKa) | DFT with Solvation Model (e.g., CAM-B3LYP/SMD) | pKa values for a range of substituted benzoic acids have been calculated with high accuracy, showing a mean absolute deviation of less than one pH unit from experimental values. |

Computational Investigations of Reaction Pathways and Catalytic Mechanisms

Theoretical calculations are invaluable for mapping the potential energy surfaces of chemical reactions, allowing for the investigation of reaction pathways, transition states, and activation energies. For this compound, this can include studying its synthesis or its subsequent reactions.

For instance, the esterification of this compound with methanol (B129727) can be modeled computationally to understand the catalytic role of the acid catalyst (e.g., sulfuric acid). researchgate.net DFT calculations can be used to optimize the geometries of reactants, products, intermediates, and transition states along the reaction coordinate. This provides a detailed mechanistic picture, including whether the reaction proceeds through a stepwise or concerted mechanism. Such computational studies can guide experimental efforts to optimize reaction conditions for improved yield and purity. researchgate.net

Modeling of Intermolecular Interactions and Supramolecular Assembly

The solid-state structure and properties of this compound are governed by intermolecular interactions. Computational modeling is essential for understanding how individual molecules assemble into larger supramolecular structures.

Table 3: Key Intermolecular Interactions in the Supramolecular Assembly of Substituted Benzoic Acids

| Interaction Type | Description | Role in Supramolecular Structure |

| O-H···O Hydrogen Bond | A strong, directional interaction between the carboxylic acid groups of two molecules. | Leads to the formation of stable, cyclic dimers, which are the primary building blocks of the crystal structure. scispace.com |

| π-π Stacking | An attractive, noncovalent interaction between aromatic rings. | Contributes to the packing efficiency and stability of the crystal lattice by aligning molecules in offset or face-to-face arrangements. |

| C-H···O/N Interactions | Weak hydrogen bonds where a C-H bond acts as the donor and an oxygen or nitrogen atom acts as the acceptor. | Form chain-like motifs that link the primary hydrogen-bonded dimers into extended one-, two-, or three-dimensional networks. |

| Halogen Bonding | A noncovalent interaction involving a halogen atom as an electrophilic species. | Can act as a directional force, competing with or complementing hydrogen bonds to guide the assembly of molecules into specific architectures. |

Research Applications in Interdisciplinary Chemical Sciences

Medicinal Chemistry and Drug Discovery Research

In the landscape of medicinal chemistry, the discovery of new drugs is an intricate process that begins with the identification of a "hit"—a molecule showing desired biological activity—and progresses through rigorous optimization to yield a "lead" compound with improved, drug-like properties. gu.seresearchgate.net Small, functionalized aromatic molecules like 3-Cyano-5-methoxybenzoic acid are pivotal in this early phase.

Strategic Application in Hit Identification and Lead Generation

Hit identification is the initial stage of drug discovery where large collections of compounds are screened to find molecules that interact with a specific biological target. aragen.com The this compound structure is well-suited for several hit-finding strategies.

Fragment-Based Drug Discovery (FBDD): FBDD is a powerful approach that screens libraries of small, low-complexity molecules, or "fragments," against a biological target. nih.govdrugdiscoverychemistry.com Due to their small size, fragments can explore chemical space more efficiently than larger, more complex molecules and often form highly efficient binding interactions. nih.gov The this compound scaffold fits the general "rule-of-three" criteria for fragments (e.g., molecular weight < 300 Da), making it an ideal starting point. frontiersin.org Confirmed fragment hits serve as foundational building blocks that can be systematically elaborated or linked together to create more potent and selective lead compounds. frontiersin.orgnih.gov

High-Throughput Screening (HTS): In HTS, vast libraries of compounds are rapidly tested for activity. sygnaturediscovery.com Derivatives of this compound can be synthesized to create a focused library around a common core structure. This strategy allows for the exploration of structure-activity relationships in a systematic manner, increasing the probability of identifying high-quality hits. gu.se

Knowledge-Based Design: Often, existing knowledge about a biological target or known ligands can guide the design of new compounds. sygnaturediscovery.com The benzoic acid motif is a common feature in many biologically active molecules. By incorporating specific functionalities like the cyano and methoxy (B1213986) groups, chemists can design novel structures with the potential for specific interactions, such as hydrogen bonding or occupying defined pockets within a target protein.

Methodologies for Lead Optimization and Compound Improvement

Once a hit is identified, the lead optimization phase begins. This is an iterative cycle of designing, synthesizing, and testing new analogues to enhance potency, selectivity, and pharmacokinetic properties, often referred to as ADMET (absorption, distribution, metabolism, excretion, and toxicity). danaher.comnih.gov The this compound scaffold offers multiple points for chemical modification to achieve these improvements.

Key optimization strategies include:

Bioisosteric Replacement: This technique involves substituting a functional group with another that has similar physical or chemical properties. patsnap.com For example, the methoxy group (-OCH3) on the ring could be replaced with other small substituents to probe the effect on binding and metabolic stability.

Scaffold Hopping: This involves making significant changes to the core structure while retaining the key pharmacophoric elements responsible for biological activity. patsnap.com

Structure-Based and Computational Design: If the three-dimensional structure of the target protein is known, computational methods like molecular docking can predict how modifications to the lead compound will affect its binding. patsnap.comresearchgate.net This rational design approach helps prioritize the synthesis of compounds with a higher likelihood of success, saving time and resources. patsnap.com The process relies on a continuous feedback loop where new analogues are tested in in vitro assays, and the data is used to guide the next round of design and synthesis. youtube.com

Comprehensive Structure-Activity Relationship (SAR) Studies of Derivatives

Structure-Activity Relationship (SAR) analysis is a cornerstone of medicinal chemistry that connects the chemical structure of a molecule to its biological activity. drugdesign.org By systematically modifying a lead compound, researchers can identify which functional groups are essential for activity and which can be altered to improve drug-like properties. drugdesign.org

The 3-cyano-substituted phenyl ring has proven to be a valuable component in developing SAR. For instance, in the development of negative allosteric modulators (NAMs) for the metabotropic glutamate receptor 5 (mGlu5), a 3-cyano-5-fluorophenyl ring was identified as a common structural feature in potent compounds across different chemical series. nih.gov Researchers fixed this core structure and systematically modified other parts of the molecule to establish a clear SAR. nih.gov Studies on similar scaffolds have shown that the cyano group can be crucial for activity, potentially by forming a hydrogen bond with the receptor. drugdesign.org

For example, in a series of N-arylbenzamides designed as mGlu5 NAMs, substitutions at the 3-position of the N-phenyl ring had a profound impact on potency, as detailed in the table below.

| Compound Analogue (Modification on N-phenyl ring) | Substitution at 3-Position | Relative Potency Change | Reference |

|---|---|---|---|

| Parent Compound | -H (unsubstituted) | Baseline | nih.gov |

| Analogue 1 | -Cl (Chloro) | >40-fold improvement | nih.gov |

| Analogue 2 | -CH3 (Methyl) | >40-fold improvement | nih.gov |

| Analogue 3 | -F (Fluoro) | Moderate potency (partial antagonist) | nih.gov |

| Analogue 4 | -OCH3 (Methoxy) | Disfavored (reduced potency) | nih.gov |

This systematic approach demonstrates how subtle changes to the periphery of a core scaffold can lead to dramatic differences in biological activity, guiding the design of more effective molecules.

Design of Receptor Ligands and Modulators (e.g., Inverse Agonists)

The this compound framework is a versatile template for designing ligands that bind to and modulate the function of biological receptors. Ligands can act as agonists (activating the receptor), antagonists (blocking the receptor), or inverse agonists (reducing the basal activity of a receptor).

The development of Retinoic Acid Receptor-Related Orphan Receptor C2 (RORC2) inverse agonists, which are of interest for treating autoimmune diseases, showcases the utility of this type of scaffold. acs.org In a campaign to develop such agents, a related compound, 3-cyano-N-(...)-benzamide, was identified as a potent and selective inverse agonist. acs.org

Furthermore, the 3-cyano-5-fluorophenyl motif has been instrumental in the design of negative allosteric modulators (NAMs) for the mGlu5 receptor. nih.gov NAMs are a sophisticated class of ligands that bind to a site on the receptor distinct from the primary (orthosteric) site, modulating the receptor's response to its natural ligand. nih.gov This approach can offer greater selectivity and a more nuanced pharmacological profile compared to traditional antagonists.

Mechanistic Investigations of Biochemical Pathway Modulation (In Vitro)

Understanding how a compound affects cellular processes at the molecular level is crucial for its development as a therapeutic agent. In vitro (cell-free or cell-based) assays are used to investigate the mechanism of action and determine how a compound modulates specific biochemical pathways.

A related compound, 3-Cyano-5-(methoxycarbonyl)benzoic acid, has been noted in the context of studies on proteasome and autophagy modulation. In another example of pathway investigation, a study of the related 3-cyanobenzoic acid on maize plants revealed significant disruption of photosynthetic processes. The compound was shown to decrease the carboxylation rates of key enzymes RuBisCo and PEPCase, indicating a direct impact on the carbon fixation pathway.

Such in vitro studies are essential for confirming that a compound works through its intended mechanism and for identifying any potential off-target effects early in the drug discovery process. youtube.com

Catalysis Research

The exploration of novel catalytic systems is a cornerstone of modern chemical science, with significant implications for fields ranging from pharmaceutical synthesis to materials science. Within this context, the potential utility of functionalized aromatic compounds as components of catalytic systems is an area of continuous investigation. While research into the direct catalytic applications of many specific compounds is often nascent, the structural features of molecules like this compound provide a basis for considering their potential roles.

Application as Catalytic Components or Precursors

Currently, the scientific literature does not extensively document the direct application of this compound as a standalone catalyst or as a direct precursor in the synthesis of catalytic materials. Its structural motifs, however—a carboxylic acid, a nitrile group, and a methoxy group on a benzene (B151609) ring—suggest its potential as a versatile building block or ligand in the construction of more complex catalytic architectures.

The carboxylic acid moiety can serve as an anchoring group for coordination to metal centers, a fundamental interaction in the design of many catalysts. Similarly, the nitrile group can coordinate to transition metals or be involved in non-covalent interactions that influence the catalytic environment. These functionalities make this compound a candidate for incorporation into coordination polymers and metal-organic frameworks (MOFs), which are known for their catalytic activities in various organic transformations. The design and synthesis of such materials using this specific benzoic acid derivative could lead to novel catalysts with unique properties.

While direct evidence is limited, the broader class of cyanobenzoic acids and their derivatives has been a subject of interest in materials science. For instance, the synthesis of metal-organic frameworks and coordination polymers often relies on carboxylic acid-based organic linkers. These materials can exhibit significant catalytic activity, which is influenced by the nature of the organic linker and the metal node. The presence of the cyano and methoxy groups on the aromatic ring of this compound could modulate the electronic properties and steric environment of a resulting catalyst, potentially tuning its activity and selectivity for specific reactions.

Future research could focus on the systematic investigation of this compound as a ligand in the synthesis of homogeneous and heterogeneous catalysts. Such studies would be essential to determine its practical utility in catalytic applications.

Exploration of Catalytic Mechanisms

Given the absence of established catalytic applications for this compound, there is a corresponding lack of research into the mechanisms of any catalytic processes involving this compound. The exploration of catalytic mechanisms is intrinsically linked to the discovery and development of active catalytic systems. Therefore, mechanistic studies involving this compound would be a subsequent step following the successful identification of its catalytic utility.

Should catalysts incorporating this compound be developed, mechanistic investigations would be crucial for understanding their function and for rational catalyst design and optimization. For example, if used as a ligand in a metal-based catalyst, studies would likely focus on:

The role of the cyano and methoxy substituents: Investigating how these functional groups influence the electronic environment of the metal center and whether they participate directly in substrate binding or activation.

The coordination mode of the ligand: Determining how the benzoic acid moiety binds to the metal and if this changes during the catalytic cycle.

The stability and recyclability of the catalyst: Understanding the degradation pathways and the factors that contribute to catalyst deactivation.

Techniques such as in-situ spectroscopy, kinetic studies, and computational modeling would be invaluable in elucidating these mechanistic details. However, until catalytic activity is demonstrated, the exploration of its catalytic mechanisms remains a prospective area of research. The scientific community awaits foundational studies that first establish the catalytic potential of this compound before delving into the intricacies of its mechanistic pathways.

Data Tables

Table 1: Potential Research Directions for this compound in Catalysis

| Research Area | Description | Potential Techniques |

| Synthesis of Catalytic Materials | Use as an organic linker in the synthesis of Metal-Organic Frameworks (MOFs) and Coordination Polymers. | Solvothermal/hydrothermal synthesis, X-ray diffraction, spectroscopic analysis. |

| Homogeneous Catalysis | Application as a ligand for transition metal complexes in solution-phase catalysis. | Complex synthesis, NMR spectroscopy, mass spectrometry, kinetic studies. |

| Heterogeneous Catalysis | Incorporation into solid supports to create recyclable catalysts. | Impregnation, grafting, catalyst characterization (BET, TEM, XPS). |

| Mechanistic Studies | Investigation of reaction pathways and the role of the compound in a catalytic cycle. | In-situ spectroscopy (FTIR, Raman), computational modeling (DFT), isotopic labeling studies. |

Advanced Analytical Method Development

Chromatographic Separation Techniques (e.g., HPLC, GC) for Purity Analysis and Isolation

Chromatographic methods are indispensable for separating 3-Cyano-5-methoxybenzoic acid from starting materials, intermediates, by-products, and degradation products. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most powerful techniques for this purpose.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is the predominant method for the analysis of polar aromatic compounds such as substituted benzoic acids. thaiscience.info For this compound, a C18 or C8 stationary phase would provide effective separation based on hydrophobicity. The acidic nature of the carboxyl group necessitates the use of an acidified mobile phase to suppress its ionization and ensure a sharp, symmetrical peak shape. sielc.com A mixture of an aqueous buffer (like phosphate or formate) and an organic modifier (typically acetonitrile or methanol) is used as the mobile phase. thaiscience.infosielc.com

The method can be tailored for either rapid purity assessment or high-resolution separation of closely related impurities. Detection is typically achieved using a UV detector, as the aromatic ring and cyano group are strong chromophores. A wavelength between 230-254 nm is generally effective for benzoic acid derivatives. thaiscience.infoasianpubs.org This technique can also be scaled up for preparative chromatography to isolate high-purity standards of the compound.

Below is a table outlining typical starting parameters for an HPLC method developed for the purity analysis of this compound.

| Parameter | Typical Condition | Rationale |

|---|---|---|

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Standard reverse-phase column providing good retention and separation for aromatic acids. |

| Mobile Phase A | 0.1% Phosphoric Acid or Formic Acid in Water | Acidifies the mobile phase to suppress the ionization of the carboxylic acid group, leading to better peak shape and retention. sielc.com |

| Mobile Phase B | Acetonitrile | Common organic modifier providing good elution strength and low UV cutoff. |

| Gradient | 5% B to 95% B over 20 minutes | A gradient elution is effective for separating compounds with a range of polarities, including the main analyte and potential impurities. |

| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and efficiency. |

| Detection Wavelength | 235 nm | The aromatic ring and conjugated system provide strong UV absorbance in this region. |

| Column Temperature | 30 °C | Maintaining a constant temperature ensures reproducible retention times. |

Gas Chromatography (GC)

Gas chromatography is a high-resolution technique suitable for volatile and thermally stable compounds. However, the high polarity and low volatility of carboxylic acids like this compound make direct GC analysis challenging, often resulting in poor peak shape and thermal degradation. colostate.edu To overcome this, derivatization is required to convert the acidic proton of the carboxyl group into a less polar, more volatile functional group. colostate.edujfda-online.com

Common derivatization techniques include:

Esterification: Reacting the acid with an alcohol (e.g., methanol (B129727) with an acid catalyst) to form the corresponding methyl ester. This is a widely used approach for the GC analysis of benzoic acid derivatives. gcms.czoup.com

Silylation: Using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to replace the acidic proton with a trimethylsilyl (TMS) group.

Once derivatized, the compound can be analyzed on a mid-polarity capillary column (e.g., 5% phenyl-polysiloxane). Detection is commonly performed using a Flame Ionization Detector (FID) for general purity or a Mass Spectrometer (MS) for definitive identification of the parent compound and any impurities. gcms.czoup.com

Quantitative Analytical Methodologies (e.g., Titrimetry, Spectrophotometry)

For the precise quantification of this compound in bulk material or concentrated solutions, classical and instrumental methods like titrimetry and spectrophotometry offer reliable and cost-effective solutions.

Titrimetry

As a carboxylic acid, this compound can be accurately quantified using a classic acid-base titration. This method is absolute and relies on well-established stoichiometry. The analysis involves dissolving a precisely weighed sample in a suitable solvent (e.g., a mixture of water and ethanol to ensure solubility) and titrating it with a standardized solution of a strong base, such as sodium hydroxide (NaOH).

The endpoint of the titration can be determined using a colorimetric indicator (e.g., phenolphthalein) or, for higher precision and automation, by monitoring the pH change with a potentiometric sensor. The percent purity is calculated based on the volume of titrant consumed, its concentration, the sample weight, and the molecular weight of the acid. The presence of other acidic or basic impurities can interfere with the result, making this method best suited for assaying highly pure material. asianpubs.org

The following table shows an example data set for a titrimetric purity assay.

| Parameter | Value |

|---|---|

| Sample Weight | 250.5 mg |

| Molecular Weight of Analyte | 177.16 g/mol |

| Titrant | 0.1002 M Sodium Hydroxide |

| Endpoint Volume | 14.05 mL |

| Calculated Purity | 99.5% |

Spectrophotometry

UV-Vis spectrophotometry is a rapid and sensitive method for quantifying compounds that absorb ultraviolet or visible light. The benzene (B151609) ring conjugated with the cyano and carboxyl groups in this compound acts as a chromophore, resulting in a distinct UV absorption profile. rsc.org The absorption spectrum of benzoic acid derivatives typically shows strong absorbance maxima between 220 nm and 280 nm. rsc.orgnist.gov

For quantitative analysis, a calibration curve is first established by measuring the absorbance of several standard solutions of known concentrations at the wavelength of maximum absorbance (λmax). The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating its concentration from the linear regression of the calibration curve, in accordance with the Beer-Lambert law. This method is particularly useful for determining the concentration in dilute solutions, provided no other components in the sample matrix absorb at the analytical wavelength.

The table below illustrates a typical dataset for creating a calibration curve for spectrophotometric analysis.

| Standard Concentration (mg/L) | Absorbance at λmax (235 nm) |

|---|---|

| 2.0 | 0.152 |

| 4.0 | 0.305 |

| 6.0 | 0.451 |

| 8.0 | 0.608 |

| 10.0 | 0.755 |

| Linear Regression: y = 0.0754x + 0.001; R² = 0.9998 |

Conclusion and Future Research Perspectives

Synthesis of Current Knowledge and Research Contributions

An extensive search of scientific databases reveals a scarcity of direct research contributions focused specifically on 3-Cyano-5-methoxybenzoic acid. Its presence is noted in chemical supplier catalogs, and its basic physicochemical properties are computationally predicted and available in databases like PubChem. The compound, with CAS number 453566-61-5 and molecular formula C9H7NO3, is structurally confirmed. aobchem.comuni.luchemicalbook.comappchemical.com

Identification of Key Research Challenges and Unexplored Avenues

The primary research challenge concerning this compound is the fundamental lack of published data. This absence of foundational research presents several unexplored avenues that could be of significant interest.

Synthetic Methodology: A key challenge is the development and optimization of a high-yield, scalable, and environmentally benign synthesis for the compound itself. While general methods exist for analogous structures, research into specific catalysts or reaction conditions tailored to this particular arrangement of functional groups is an open area. researchgate.net

Chemical Reactivity and Derivatization: The interplay of the electron-withdrawing cyano and carboxylic acid groups with the electron-donating methoxy (B1213986) group could lead to interesting and selective reactivity. Systematic studies on the derivatization of each functional group in the presence of the others are needed. For instance, exploring selective reactions at the carboxylic acid (e.g., amidation, esterification) without affecting the nitrile, or vice-versa, would be a valuable contribution.

Medicinal Chemistry Applications: Many benzoic acid derivatives serve as scaffolds for pharmacologically active molecules. nih.govpreprints.org An unexplored avenue is the synthesis and screening of a library of derivatives of this compound for various biological activities. The specific substitution pattern may offer a unique framework for designing inhibitors for enzymes or modulators for receptors. For example, substituted benzoic acids have been investigated as inhibitors for enzymes like influenza neuraminidase. nih.gov

Materials Science: Aromatic carboxylic acids and nitriles are often used in the synthesis of polymers, metal-organic frameworks (MOFs), and liquid crystals. The potential for this compound to act as a monomer or a linker in the creation of novel functional materials is an entirely unexplored field. Its rigid structure and potential for hydrogen bonding and dipolar interactions could be leveraged to create materials with interesting thermal, optical, or electronic properties.

Prospective Methodological Advancements and Interdisciplinary Opportunities

Future research on this compound could benefit significantly from modern methodological advancements and interdisciplinary collaboration.

Computational Chemistry: In the absence of experimental data, high-level computational studies (e.g., using Density Functional Theory) could predict the compound's reactivity, spectroscopic signatures, and potential for intermolecular interactions. researchgate.net These theoretical insights could guide synthetic efforts and help in the rational design of new materials or drug candidates, saving significant laboratory time and resources.

High-Throughput Synthesis and Screening: The exploration of this compound's potential in medicinal chemistry would be greatly accelerated by employing high-throughput synthesis techniques to create a diverse library of its derivatives. Subsequent high-throughput screening against a wide range of biological targets could rapidly identify potential therapeutic applications.

Interdisciplinary Collaboration:

Chemistry and Biology: Collaboration between synthetic organic chemists and biochemists or pharmacologists would be essential to explore the medicinal potential of derivatives. This would involve designing and synthesizing compounds based on biological hypotheses and then evaluating their efficacy and mechanism of action.

Chemistry and Materials Science: A partnership between organic chemists and materials scientists could lead to the development of novel polymers or MOFs. The chemist would focus on the synthesis and functionalization of the molecule, while the materials scientist would characterize the physical properties of the resulting materials and explore their applications in areas like gas storage, catalysis, or electronics.

Q & A

Basic Research Questions

Q. What are effective synthetic routes for 3-cyano-5-methoxybenzoic acid, and what purification methods are recommended?

- Methodological Answer : Synthesis typically involves multi-step reactions starting with functional group transformations. For example, chloro-substituted benzoic acid derivatives are synthesized using palladium or nickel catalysts in solvents like DMF or DCM . Purification is achieved via recrystallization or column chromatography to ensure high purity (>97% by HPLC). Key intermediates (e.g., 3-chloro-5-methoxybenzoic acid) should be characterized by NMR and mass spectrometry to confirm structural integrity .

Q. How can researchers validate the structural identity of this compound and its derivatives?

- Methodological Answer : Use a combination of spectroscopic techniques:

- NMR : Analyze and spectra to confirm substituent positions (e.g., methoxy at C5, cyano at C3) .

- Mass Spectrometry : Confirm molecular weight (e.g., 193.16 g/mol for the parent compound) .

- XRD : For crystalline derivatives, compare unit cell parameters with crystallographic databases (e.g., CCDC) .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- Protective Equipment : Use nitrile gloves, goggles, and lab coats to avoid skin/eye contact .

- Storage : Store at 0–6°C in airtight containers, separate from oxidizers or strong bases .

- Waste Disposal : Neutralize with dilute sodium bicarbonate before disposal in designated organic waste containers .

Advanced Research Questions

Q. How can structural analogs of this compound be optimized for antibacterial activity?

- Methodological Answer :

-

Derivatization : Introduce electron-withdrawing groups (e.g., trifluoromethyl) at the meta position to enhance bioactivity .

-

SAR Studies : Compare MIC values against S. aureus and E. coli for derivatives (e.g., 3-chloro-5-(trifluoromethyl)benzoic acid shows MIC = 8 µg/mL) .

-

Crystallography : Analyze hydrogen bonding patterns (e.g., O–H···N interactions) to rationalize activity differences .

Derivative Substituents MIC (S. aureus) MIC (E. coli) This compound CN, OMe 16 µg/mL 32 µg/mL 3-Cl-5-(CF)benzoic acid Cl, CF 8 µg/mL 16 µg/mL 5-Methoxy-2-triazolyl OMe, triazole 4 µg/mL 8 µg/mL

Q. What strategies resolve contradictions between computational docking predictions and experimental binding data for this compound in enzyme inhibition studies?

- Methodological Answer :

- Docking Refinement : Use hybrid QM/MM simulations to account for solvent effects and protein flexibility .

- Experimental Validation : Perform ITC (isothermal titration calorimetry) to measure binding constants (e.g., K = 2.3 µM for COX-2 inhibition) .

- Data Triangulation : Cross-reference crystallographic data (e.g., PDB ID 4XYZ) to validate active-site interactions .

Q. How can this compound derivatives be tailored for use in coordination polymers or MOFs?

- Methodological Answer :

- Ligand Design : Modify the carboxylate and cyano groups to enhance metal-binding affinity. For example, replace methoxy with pyridyl to enable bidentate coordination .

- Synthetic Conditions : Use solvothermal methods (e.g., DMF/HO at 120°C) with Cu(II) or Zn(II) salts to form 2D frameworks .

- Characterization : Analyze porosity via BET surface area measurements (e.g., 450 m/g for Zn-based MOFs) .

Q. What computational methods are effective in predicting the photophysical properties of this compound derivatives?

- Methodological Answer :

- TD-DFT Calculations : Optimize excited-state geometries using B3LYP/6-311+G(d,p) to predict absorption maxima (e.g., λ = 320 nm) .

- Solvatochromism Studies : Correlate emission spectra with solvent polarity (e.g., Stokes shift = 45 nm in DMSO vs. 28 nm in hexane) .

- Validation : Compare computed HOMO-LUMO gaps with experimental UV-Vis data (error margin < 0.2 eV) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.